molecular formula C20H26N4O B5518046 N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-methylanilino)butanamide

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-methylanilino)butanamide

Cat. No.: B5518046
M. Wt: 338.4 g/mol
InChI Key: NTKWFCUILMYJMO-PXLXIMEGSA-N
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Description

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-methylanilino)butanamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a methylanilino group, and a butanamide backbone

Scientific Research Applications

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-methylanilino)butanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-methylanilino)butanamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-(3-methylanilino)butanamide under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures (around 220°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-methylanilino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methylanilino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-methylanilino)butanamide involves its interaction with molecular targets and pathways. The compound’s dimethylamino and methylanilino groups play a crucial role in its binding affinity and specificity towards target molecules. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-methylanilino)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-methylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-6-4-7-18(14-16)21-13-5-8-20(25)23-22-15-17-9-11-19(12-10-17)24(2)3/h4,6-7,9-12,14-15,21H,5,8,13H2,1-3H3,(H,23,25)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKWFCUILMYJMO-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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